5-Phenylisoxazole-3-carbaldehyde
Overview
Description
5-Phenylisoxazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C10H7NO2. It is characterized by an isoxazole ring substituted with a phenyl group at the 5-position and an aldehyde group at the 3-position.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of isoniazid , which is a well-known antitubercular drug. Isoniazid primarily targets the mycolic acid synthesis pathway in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The activated form of isoniazid inhibits the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
5-Phenylisoxazole-3-carbaldehyde, being an isoniazid derivative, is likely to affect the mycolic acid synthesis pathway. Mycolic acids are long-chain fatty acids that are key components of the cell wall of Mycobacterium tuberculosis. Inhibition of mycolic acid synthesis leads to a disruption of the cell wall structure and function, ultimately resulting in bacterial cell death .
Pharmacokinetics
The metabolism and excretion of this compound would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be the inhibition of mycolic acid synthesis and subsequent bacterial cell death, given its structural similarity to isoniazid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenylisoxazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization with hydroxylamine yields the isoxazole ring. Subsequent oxidation of the resulting intermediate with reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) introduces the aldehyde group at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to environmental and economic considerations. These methods often employ catalysts such as Cu(I) or Ru(II) for cycloaddition reactions, although metal-free alternatives are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Phenylisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens, nitro groups, and alkyl groups
Major Products
Oxidation: 5-Phenylisoxazole-3-carboxylic acid
Reduction: 5-Phenylisoxazole-3-methanol
Substitution: Various substituted phenylisoxazole derivatives
Scientific Research Applications
5-Phenylisoxazole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylisoxazole-5-carboxaldehyde
- 5-Methylisoxazole-3-carboxaldehyde
- Isoxazole-4-boronic acid
Comparison
5-Phenylisoxazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activitySimilarly, the presence of a phenyl group at the 5-position distinguishes it from 5-Methylisoxazole-3-carboxaldehyde, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428295 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59985-82-9 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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